
N-(2-adamantylideneamino)adamantan-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Supramolecular Self-Assembly in N'-(Adamantan-2-ylidene)hydrazide Derivatives
The study of N'-(adamantan-2-ylidene)hydrazide derivatives has revealed significant insights into the role of multiple hydrogen bonds and chalcogen bonds in supramolecular self-assembly. The detailed analysis of the crystal structure of one such derivative, N'-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide, has shown that these compounds can form a locked molecular conformation due to an intramolecular C–S···N chalcogen bond. This conformation is crucial for the stability and self-assembly of the molecules. The study also highlights the synthon formation through collective interactions such as N/C–H···O/N and C–H···π, which are essential for crystal packing. The antiproliferative activity of these compounds against human tumor cell lines suggests potential therapeutic applications .
Noncovalent Interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines
The synthesis and crystallographic analysis of three adamantane-1,3,4-thiadiazole hybrid derivatives have provided quantitative assessments of noncovalent interactions. The orientation of the amino group varies in these structures, and the strength of the N–H···N hydrogen bond stands out among other interactions. The PIXEL method and Hirshfeld surface analysis have been employed to understand the stabilization of these crystal structures, especially in the presence of halogen substitutions. The isostructural behavior observed in two of the derivatives indicates a pattern in molecular packing and interaction .
Photochemical Synthesis of 2,4-methanoadamantane-benzazepine
A novel hexacyclic benzazepine derivative of 2,4-methanoadamantane has been synthesized through a domino photochemical reaction. The product, characterized by spectroscopic methods and X-ray analysis, is the first example of its kind with a complex 2-azahexacyclo[8.7.1.1(1,4).0(4,9).0(11,16).0(12,18)]nonadeca-4,6,8-triene skeleton. The formation process involves consecutive excited-state intramolecular gamma-hydrogen-transfer reactions, and subsequent base hydrolysis yields a keto derivative of an adamantane-substituted amino acid .
Neurotropic Activity of N-(adamant-2-yl)anilines
The neurotropic activity of N-(adamant-2-yl)anilines has been investigated due to their potential psychotropic effects. These compounds, particularly those substituted at the bridging position, have shown to influence central dopaminergic neuromediator systems. The synthesis process involves the oxidation of adamantane and subsequent reactions to obtain the desired derivatives. Despite the high toxicity of some derivatives, the pronounced psychotropic activity warrants further exploration for potential therapeutic applications .
cis/trans Isomerism in N-alkyl-1,3-oxathiolane-2-imines
The reaction of 1-adamantanol with various 2-hydroxythiocyanates has led to the synthesis of N-(1-adamantyl)-1,3-oxathiolane-2-imines. These compounds exhibit cis/trans isomerism, and the barrier of rotation for the imine double bond has been measured using 1H NMR spectra. This study provides a foundation for understanding the dynamic behavior of these molecules and their potential applications in chemical synthesis .
科学的研究の応用
Clinical and Pharmaceutical Applications
Chemiluminescence in Clinical Testing : Adamantyl compounds, including those related to N-(2-adamantylideneamino)adamantan-2-imine, are used in chemiluminescence for clinical assays. The sensitivity and diverse applications of chemiluminescent assays, notably in protein and nucleic acid blotting and monitoring reactive oxygen species, highlight their importance in clinical research and routine testing (L. Kricka, 2003).
Antimicrobial and Anti-inflammatory Activities : Adamantane derivatives exhibit significant antimicrobial and anti-inflammatory activities. This includes their effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Such properties make them potential candidates for developing new therapeutic agents (M. Al-Omar et al., 2010).
Material Science and Chemistry Applications
Synthesis and Structural Insights : The synthesis of adamantyl-based ester derivatives demonstrates the potential of the adamantyl moiety as an efficient building block for various compounds. Their strong antioxidant activities and good anti-inflammatory properties further highlight the versatility of adamantane derivatives in drug design and material science (C. S. Chidan Kumar et al., 2015).
Catalytic Applications : Adamantyl-substituted phosphine oxides have been used as preligands in ruthenium-catalyzed arylation reactions, showcasing the utility of adamantyl groups in enhancing the efficiency and tolerance of catalytic systems to various functional groups. This application is significant in organic synthesis, indicating the potential of adamantyl derivatives in facilitating complex chemical transformations (L. Ackermann, 2005).
Drug Delivery and Biomedical Applications
- Nanodiamond Functionalization : Adamantyl groups have been used to modify nanodiamonds, creating composites with high water dispersibility and potential for drug delivery. Such modifications enhance the biocompatibility and drug-loading capacity of nanodiamonds, making them suitable for biomedical applications, including cancer therapy (Hongye Huang et al., 2018).
将来の方向性
作用機序
Target of Action
Adamantanone azine, also known as N-(2-adamantylideneamino)adamantan-2-imine, bis(adamantan-2-ylidene)hydrazine, or CBDivE_012955, primarily targets the enzyme Camphor 5-monooxygenase . This enzyme, found in organisms like Pseudomonas putida, plays a crucial role in the metabolism of camphor, a compound with various applications in medicine and industry .
Mode of Action
It is known that adamantanone, a related compound, is reluctant to form enolates, a type of anion that is often involved in biochemical reactions . This resistance arises because the resulting carbanion cannot exist in conjugation with the carbonyl pi-bond .
Biochemical Pathways
Adamantanone azine likely affects the metabolic pathways involving adamantanone. In Pseudomonas putida, adamantanone is transformed into several metabolites through oxidation . Two divergent reactions of adamantanone oxidation are provided by enzymes responsible for the initial steps of camphor catabolism: camphor 5-monooxygenase and camphor 1,2-monooxygenase . These enzymes lead to the formation of 5-hydroxyadamantan-2-one and 4-oxahomoadamantan-5-one, respectively .
Pharmacokinetics
The adamantane moiety is known to enhance the lipophilicity of drug candidates, which can improve their pharmacological properties and bioavailability .
特性
IUPAC Name |
N-(2-adamantylideneamino)adamantan-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-11-3-15-5-12(1)6-16(4-11)19(15)21-22-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTJNYSLUFATSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NN=C4C5CC6CC(C5)CC4C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

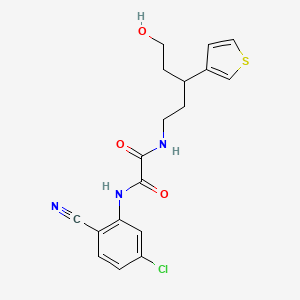
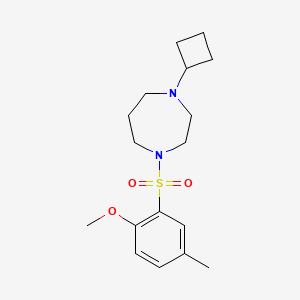

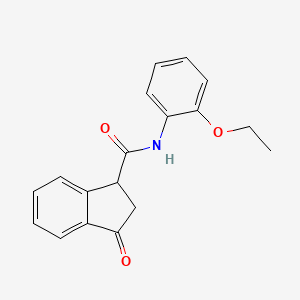

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)
![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)
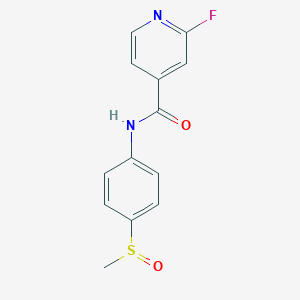
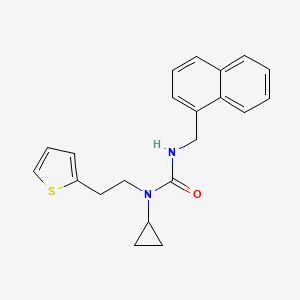
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)
